molecular formula C24H17Cl2FN2O3 B2792740 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate CAS No. 318289-18-8

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2792740
CAS No.: 318289-18-8
M. Wt: 471.31
InChI Key: KYRFGMXCIHWPTL-UHFFFAOYSA-N
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Description

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate is a complex organic compound. It is known for its multifaceted applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate typically involves multi-step organic reactions:

  • Step 1: Synthesize the pyrazole ring through a cyclization reaction of phenyl hydrazine with ethyl acetoacetate.

  • Step 2: Introduce the 4-fluorophenoxy group via nucleophilic aromatic substitution on a fluorobenzene derivative.

  • Step 3: Couple the pyrazole intermediate with the fluorophenoxy moiety.

  • Step 4: Esterify the carboxylic acid using chloromethyl 2,4-dichlorobenzoate under acidic conditions.

Industrial Production Methods

Industrial production scales up these laboratory methods, employing robust catalytic processes and optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be used to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidation of the methyl group can yield corresponding alcohols or carboxylic acids.

  • Reduction: Selective reduction can target the aromatic rings or other functional groups without altering the core structure.

  • Substitution: Various substitutions can occur at the phenyl or fluorophenoxy rings, depending on the reagents and conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: Reagents such as sodium ethoxide (NaOEt) for nucleophilic aromatic substitution.

Major Products

  • Oxidation: 2,4-Dichlorobenzoic acid derivatives.

  • Reduction: Reduced phenyl rings and saturated derivatives.

  • Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: Utilized in catalytic systems to facilitate complex organic transformations.

  • Polymer Science: Incorporated into polymer matrices to enhance properties like stability and reactivity.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in probing biochemical pathways.

  • Signal Transduction: Used in studying cell signaling mechanisms.

Medicine

  • Anticancer Agents: Potential use in developing anticancer drugs due to its bioactive properties.

  • Antimicrobial Agents: Investigated for antimicrobial activity against resistant strains.

Industry

  • Materials Science: Employed in creating advanced materials with unique electronic properties.

  • Agriculture: Explored for use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The compound functions by interacting with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modify receptor functions by altering signal transduction pathways. These interactions can lead to changes in cellular functions and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-Phenyl-1H-pyrazol-3-yl]methyl 2,4-dichlorobenzenecarboxylate

  • [5-(4-Chlorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate

  • [5-(4-Methylphenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate

Uniqueness

What sets [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate apart is its unique combination of functional groups that confer high reactivity and specificity in various applications. Its fluorophenoxy group, for instance, enhances stability and bioactivity compared to its analogs.

There you have it: a deep dive into the intriguing world of this compound! Got more questions? Feel free to ask!

Properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2FN2O3/c1-29-23(32-18-10-8-17(27)9-11-18)20(22(28-29)15-5-3-2-4-6-15)14-31-24(30)19-12-7-16(25)13-21(19)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRFGMXCIHWPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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